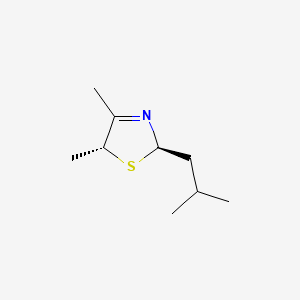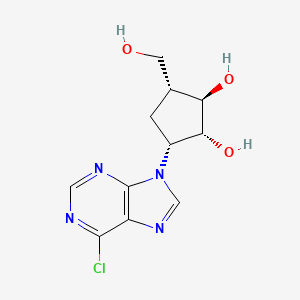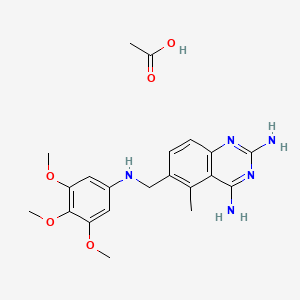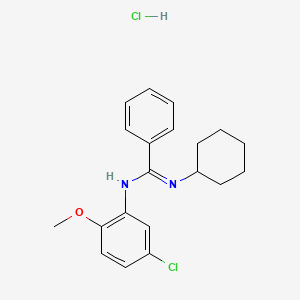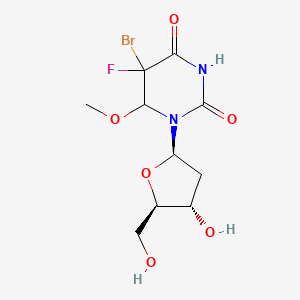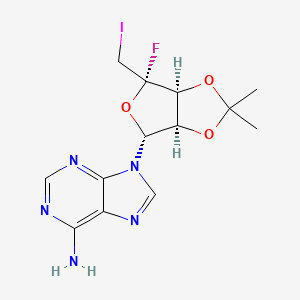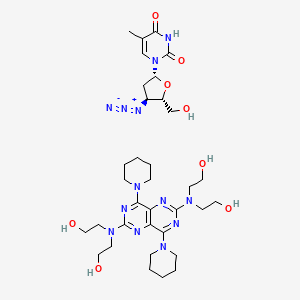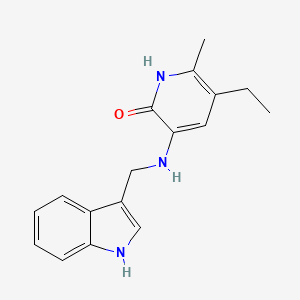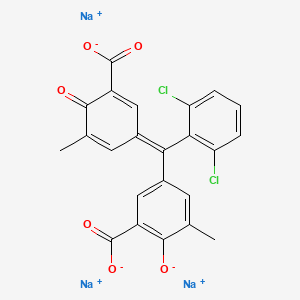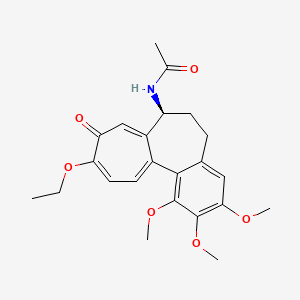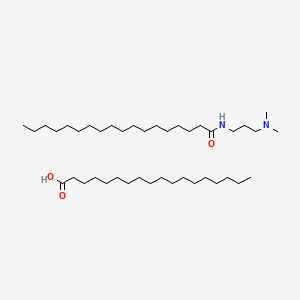![molecular formula C15H21BClNO6 B12785580 Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B12785580.png)
Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a boron-containing oxaborole ring, which is known for its biological activity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate typically involves multiple steps:
Formation of the Oxaborole Ring: The oxaborole ring can be synthesized through a cyclization reaction involving a boronic acid derivative and an appropriate diol under acidic conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Hydroxyethoxy Group: This step involves an etherification reaction, where the hydroxyethoxy group is introduced using an appropriate alkylating agent.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to reduce the oxaborole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or reduced oxaborole derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The boron-containing oxaborole ring can act as a catalyst in various organic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound can inhibit certain enzymes due to its boron-containing structure, which can form reversible covalent bonds with enzyme active sites.
Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Anti-inflammatory: Possible applications in treating inflammatory diseases.
Industry
Material Science: Used in the development of new materials with unique properties due to its complex structure.
Mécanisme D'action
The mechanism of action of Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate involves its interaction with biological molecules. The boron atom in the oxaborole ring can form reversible covalent bonds with hydroxyl or amino groups in proteins, leading to enzyme inhibition or modulation of protein function. This interaction can affect various molecular pathways, making the compound useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tavaborole: Another boron-containing oxaborole used as an antifungal agent.
Crisaborole: A boron-containing compound used in the treatment of eczema.
Uniqueness
Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H21BClNO6 |
|---|---|
Poids moléculaire |
357.6 g/mol |
Nom IUPAC |
tert-butyl N-[[4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-3H-2,1-benzoxaborol-3-yl]methyl]carbamate |
InChI |
InChI=1S/C15H21BClNO6/c1-15(2,3)23-14(20)18-8-11-12-9(17)4-5-10(22-7-6-19)13(12)16(21)24-11/h4-5,11,19,21H,6-8H2,1-3H3,(H,18,20) |
Clé InChI |
PMMJLPQUIMMUAO-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(C=CC(=C2C(O1)CNC(=O)OC(C)(C)C)Cl)OCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


